1,8-Bis(chloromethyl)naphthalene
Overview
Description
1,8-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C12H10Cl2 It is a derivative of naphthalene, where two chloromethyl groups are attached to the 1 and 8 positions of the naphthalene ring
Preparation Methods
1,8-Bis(chloromethyl)naphthalene can be synthesized through several methods. One common approach involves the chloromethylation of naphthalene using paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified through distillation and recrystallization .
Industrial production methods often involve similar chloromethylation reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
1,8-Bis(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Bis(chloromethyl)naphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of hypercrosslinked polymers, which have applications in gas storage, drug delivery, and catalysis.
Biological Studies: It has been studied for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism by which 1,8-Bis(chloromethyl)naphthalene exerts its effects depends on the specific application. In organic synthesis, the chloromethyl groups act as reactive sites for further chemical modifications . In biological studies, the compound’s mechanism of action may involve interactions with cellular membranes or enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
1,8-Bis(chloromethyl)naphthalene can be compared with other bis(chloromethyl) derivatives of naphthalene, such as 1,4-Bis(chloromethyl)naphthalene and 1,5-Bis(chloromethyl)naphthalene . These compounds share similar chemical properties but differ in the positions of the chloromethyl groups on the naphthalene ring. The unique positioning in this compound can influence its reactivity and applications .
Similar Compounds
- 1,4-Bis(chloromethyl)naphthalene
- 1,5-Bis(chloromethyl)naphthalene
- 1,6-Bis(chloromethyl)naphthalene
Properties
IUPAC Name |
1,8-bis(chloromethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMVULADCTBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345502 | |
Record name | 1,8-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-29-0 | |
Record name | 1,8-Bis(chloromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1,8-bis(chloromethyl)naphthalene upon exposure to UV light?
A1: this compound undergoes photochemical reactions when exposed to UV light. Studies using various lasers (XeCl, KrF, ArF) revealed that the reaction proceeds through a radical intermediate. Initially, one of the chloromethyl groups cleaves homolytically, generating a monoradical intermediate (2). This intermediate can then undergo further photolysis to form acenaphthene (4) as the final product [].
Q2: Is the photolysis of this compound a one-step or a multi-step process?
A2: The formation of acenaphthene from this compound is a two-photon process []. The first photon generates the monoradical intermediate, and the second photon is required for the subsequent formation of acenaphthene. This was confirmed by time-resolved spectroscopy experiments where the intermediate radical was observed and its lifetime measured [].
Q3: Can this compound be used as a starting material for other organic compounds?
A3: Yes, this compound can serve as a valuable precursor in organic synthesis. For example, it can be used to synthesize 1,8-bis(2-methoxyethyl)naphthalene []. This synthesis involves a multi-step procedure including reduction, chlorination, and subsequent etherification reactions.
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